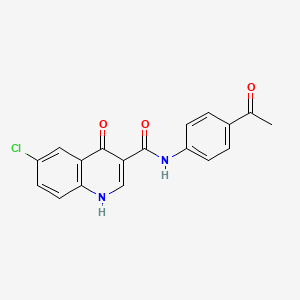
N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also seems to have an acetylphenyl group and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide has been reported . Another study described the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-(4-acetylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide and its derivatives have been explored for their potential antimicrobial properties. For example, Desai et al. (2011) synthesized a series of compounds related to this chemical and tested them for in vitro antibacterial and antifungal activities. These compounds demonstrated activity against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Similarly, Rajput and Sharma (2021) synthesized and characterized a sequence of related compounds, observing moderate to excellent antimicrobial activities against various bacterial and fungal strains (Rajput & Sharma, 2021).
Analytical and Forensic Applications
The compound and its derivatives have shown promise in analytical and forensic applications. For instance, Thevis et al. (2008) studied the gas-phase reaction of substituted isoquinolines, including compounds structurally related to this compound. They noted unusual formations of carboxylic acids in mass spectrometry, which can be useful in the characterization of related compounds in clinical, forensic, or doping control analyses (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for their potential as drug candidates. For example, Beuck et al. (2011) explored the metabolic fate of model HIF stabilizers based on the isoquinoline-3-carboxamide scaffold. These studies aid in the development of analytical assays for preventive doping research and contribute to our understanding of the metabolic pathways of potential drug candidates (Beuck, Bornatsch, Lagojda, Schänzer, & Thevis, 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha .
Mode of Action
This could result in altered cellular processes, potentially contributing to the compound’s overall effect .
Biochemical Pathways
Compounds with similar structures have been found to influence the hippo signaling pathway , which plays a crucial role in cell proliferation and other processes promoting tumorigenesis .
Pharmacokinetics
Similar compounds have been found to be rapidly and completely absorbed and metabolized to various metabolites . The plasma half-life varied for the parent drug and its metabolites between 9.7 and 15 hours . More research is needed to fully understand the pharmacokinetics of this specific compound.
Result of Action
Based on its potential interaction with proteins like heat shock protein hsp 90-alpha , it could potentially influence cellular processes such as protein folding, degradation, and cellular stress responses.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-6-chloro-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)11-2-5-13(6-3-11)21-18(24)15-9-20-16-7-4-12(19)8-14(16)17(15)23/h2-9H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNSXMTYKJTDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

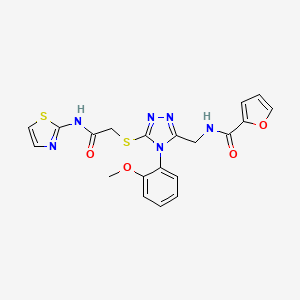
![4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2824905.png)

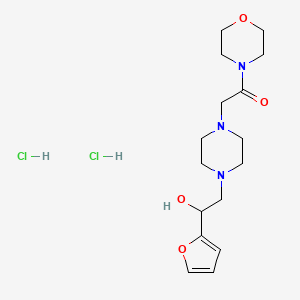
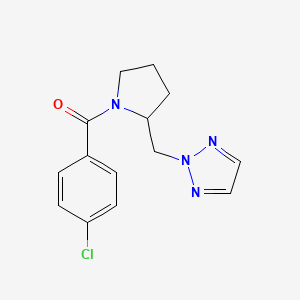
![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2824911.png)
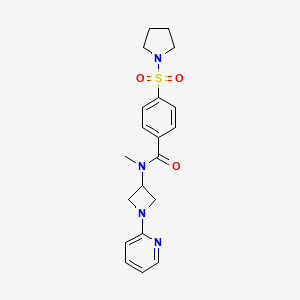
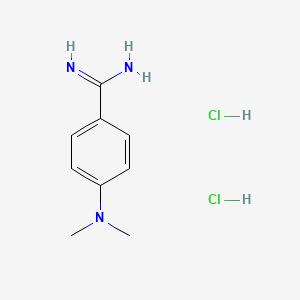
![6-(1,4-Diazepan-1-yl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2824916.png)
![4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2824917.png)
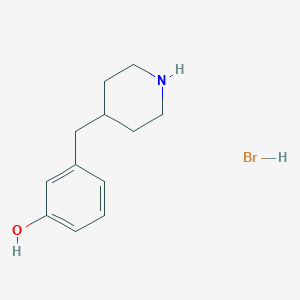
![(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2824919.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2824924.png)
![N-Methyl-N-[2-oxo-2-(4-prop-2-ynoxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2824925.png)